molecular formula C22H20ClN3S B2862865 4-{[(3-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine CAS No. 1223982-36-2

4-{[(3-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine

Cat. No.: B2862865
CAS No.: 1223982-36-2
M. Wt: 393.93
InChI Key: BHJQMEYSDYASKY-UHFFFAOYSA-N
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Description

4-{[(3-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a chlorobenzylthio group and an isopropylphenyl group attached to the pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. This core can be synthesized through a cyclization reaction involving appropriate precursors. The chlorobenzylthio and isopropylphenyl groups are then introduced through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The chlorobenzylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-{[(3-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-{[(3-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[(3-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its potential applications in diverse fields. The presence of both the chlorobenzylthio and isopropylphenyl groups provides distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3S/c1-15(2)17-6-8-18(9-7-17)20-13-21-22(24-10-11-26(21)25-20)27-14-16-4-3-5-19(23)12-16/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJQMEYSDYASKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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